
2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Hydroxymethyl Group: This step can involve the hydroxylation of a methyl group using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and continuous flow reactors to enhance yield and efficiency. Specific details would depend on the scale and desired purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, bromine, chlorine
Major Products
Oxidation: 2-(Carboxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Reduction: 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions.
類似化合物との比較
Similar Compounds
Cyclopropane Carboxylic Acid: Lacks the hydroxymethyl and 4-methylphenyl groups.
2-(Hydroxymethyl)cyclopropane-1-carboxylic Acid: Lacks the 4-methylphenyl group.
1-(4-Methylphenyl)cyclopropane-1-carboxylic Acid: Lacks the hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, hydroxymethyl group, and 4-methylphenyl group
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
InChIキー |
SOZWYNOPWWRXJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CC2CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




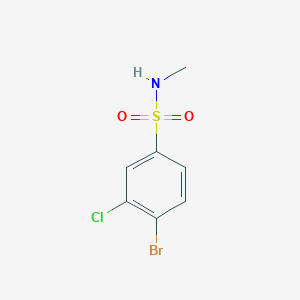
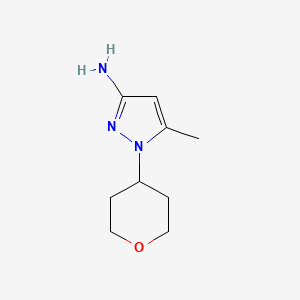
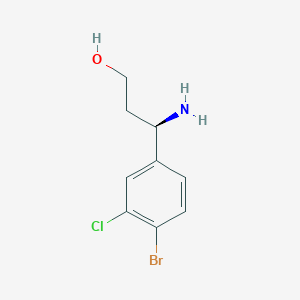
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13310959.png)
![5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13310965.png)
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13310971.png)
amine](/img/structure/B13310975.png)
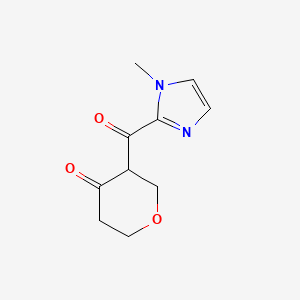

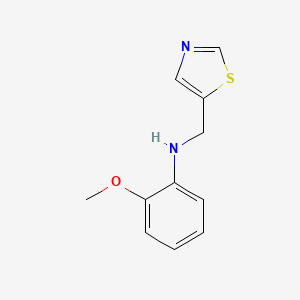

![[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13311013.png)
